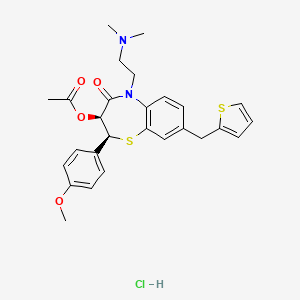

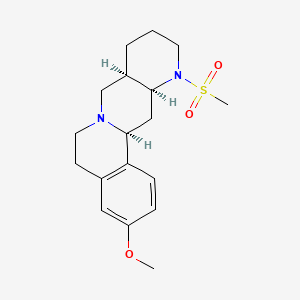

1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of NSC 157449 involves the reaction of 2-hydroxy-4-nitroaniline with phenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds as follows: [ \text{2-hydroxy-4-nitroaniline} + \text{phenyl isocyanate} \rightarrow \text{NSC 157449} ]

Industrial Production Methods: While specific industrial production methods for NSC 157449 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: NSC 157449 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe in NSC 157449 kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Der Phenylharnstoffanteil kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von 2-Hydroxy-4-aminophenyl-3-phenylharnstoff.

Substitution: Bildung verschiedener substituierter Phenylharnstoffderivate.

Wissenschaftliche Forschungsanwendungen

NSC 157449 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Standard für analytische Methoden verwendet.

Biologie: Untersucht wegen seiner potenziellen Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Anwendung in der Entwicklung neuer Materialien und chemischer Prozesse.

5. Wirkmechanismus

Der Wirkmechanismus von NSC 157449 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es wurde gezeigt, dass es bestimmte Enzyme und Rezeptoren hemmt und so verschiedene biochemische Pfade moduliert. Beispielsweise kann NSC 157449 die Aktivität des Interleukin-8-Rezeptors A (CXCR1) hemmen, der eine Rolle bei Entzündungsreaktionen spielt .

Wirkmechanismus

The mechanism of action of NSC 157449 involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, NSC 157449 can inhibit the activity of interleukin-8 receptor A (CXCR1), which plays a role in inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

NSC 157449 kann mit anderen Phenylharnstoffderivaten verglichen werden, wie zum Beispiel:

NSC 157448: Ähnliche Struktur, aber mit unterschiedlichen Substituenten am Phenylring.

NSC 157450: Ein weiteres Phenylharnstoffderivat mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit: NSC 157449 ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, CXCR1 zu hemmen, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

CAS-Nummer |

80883-76-7 |

|---|---|

Molekularformel |

C13H11N3O4 |

Molekulargewicht |

273.24 g/mol |

IUPAC-Name |

1-(2-hydroxy-4-nitrophenyl)-3-phenylurea |

InChI |

InChI=1S/C13H11N3O4/c17-12-8-10(16(19)20)6-7-11(12)15-13(18)14-9-4-2-1-3-5-9/h1-8,17H,(H2,14,15,18) |

InChI-Schlüssel |

SAUHQYBXEGARCC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |

Aussehen |

Solid powder |

Key on ui other cas no. |

80883-76-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NSC 157449; NSC157449; NSC-157449; SK&F 83589; SK&F-83589. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

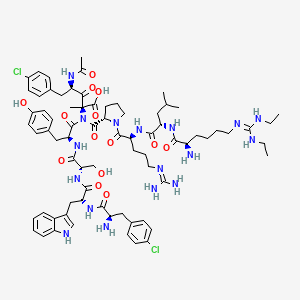

![N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride](/img/structure/B1680047.png)

![4-[6-[6-[6-(4,5-Dihydroxycyclohexen-1-yl)-1-azabicyclo[3.1.0]hexan-6-yl]hexyl]-1-azabicyclo[3.1.0]hexan-6-yl]benzene-1,2-diol](/img/structure/B1680049.png)

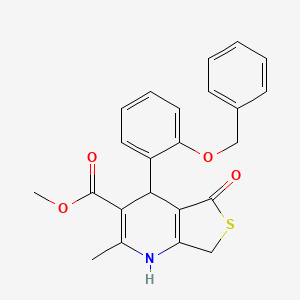

![1-[(3-chlorophenyl)methyl]pyrrole-2-carboxylic Acid](/img/structure/B1680051.png)

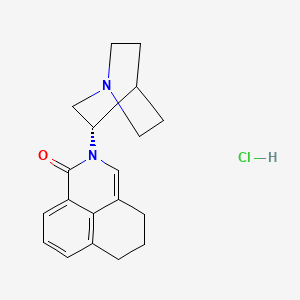

![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B1680055.png)

![2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenoxy]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B1680057.png)

![2-Chloro-11-methyl-11-azatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14)-triene](/img/structure/B1680062.png)

![methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate](/img/structure/B1680066.png)